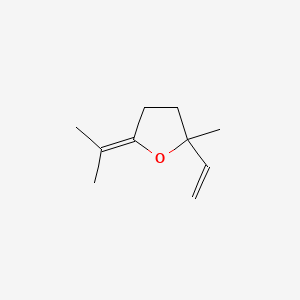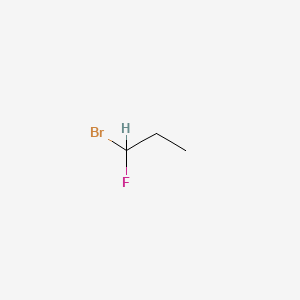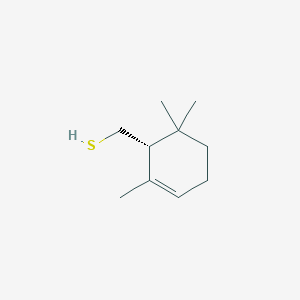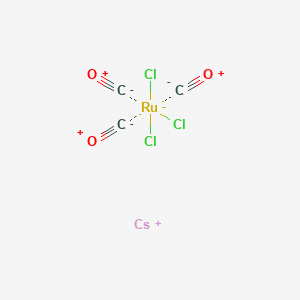
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is an organic compound known for its unique structure and versatile applications. This compound features a cyclohexene ring substituted with three methyl groups and an ethyl acrylate moiety. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, especially at the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted acrylates.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and fragrances.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
- 2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene
Comparison: Ethyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)acrylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior .
Eigenschaften
CAS-Nummer |
92369-26-1 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
ethyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-16-13(15)9-8-12-11(2)7-6-10-14(12,3)4/h8-9H,5-7,10H2,1-4H3/b9-8+ |
InChI-Schlüssel |
SGHXYRRAFDSHBV-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCOC(=O)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)


